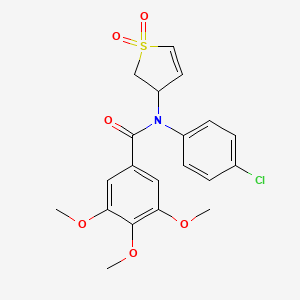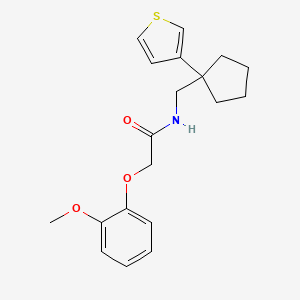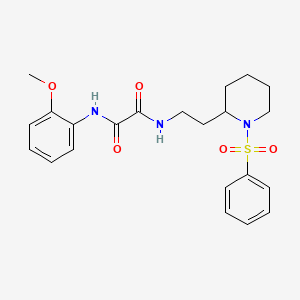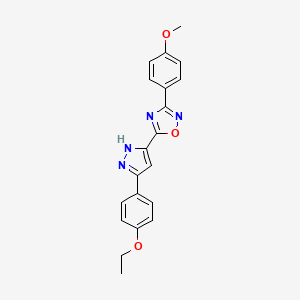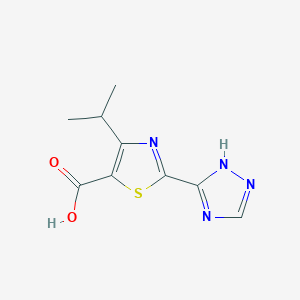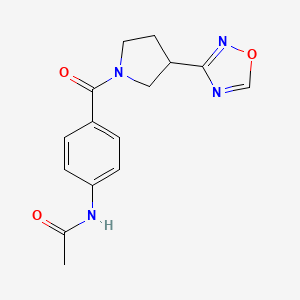![molecular formula C13H11NO B2997847 1-[3-(Pyridin-4-yl)phenyl]ethan-1-one CAS No. 339333-76-5](/img/structure/B2997847.png)
1-[3-(Pyridin-4-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(Pyridin-4-yl)phenyl]ethan-1-one” is also known as Ethanone, 1-(3-pyridinyl)-. It has the molecular formula C7H7NO and a molecular weight of 121.1366 . This compound is an impurity in the synthesis of Etoricoxib .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . For a more detailed analysis of the molecular structure, it would be best to refer to a chemistry database or a chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in the NIST Chemistry WebBook . For a detailed analysis of the physical and chemical properties, it would be best to refer to a chemistry database or a chemist.Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Transformations
Remote Meta-C–H Activation
The pyridyl group has been utilized to direct meta-C–H activation of benzyl and phenyl ethyl alcohols, illustrating the potential for site selectivity in C–H activation through the recognition of distance and geometry (Chu et al., 2015). This work demonstrates the strategic use of a pyridine-based template to achieve desired functionalization at specific sites on a molecule.
Synthesis of Pincer Palladacycles
Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and shown to undergo C–H bond activation, leading to unsymmetrical NCN′ pincer palladacycles. These compounds exhibit good catalytic activity and selectivity, highlighting the role of pyridine derivatives in facilitating catalytic processes (Roffe et al., 2016).
Sensor Development
Detection of Mercury(II) and Nitroaromatic Explosives
Pyridine-based derivatives have been employed as chemosensors for the detection of Hg2+ and nitroaromatic explosives. These sensors exhibit high sensitivity and selectivity, with some capable of detecting these substances at nanomolar concentrations. The ability to detect mercury(II) with the naked eye underscores the practical applications of these sensors in environmental monitoring and safety (Pan et al., 2015).
Material Science
Metal-Organic Frameworks (MOFs)
Pyridine-based ligands have been used to construct fluorescent metal–organic frameworks (MOFs) for various applications, including the fast detection of nitrobenzene compounds and Cr2O72−. These MOFs demonstrate the potential of pyridine derivatives in creating functional materials for sensing and catalysis (Wu et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target protein serine/threonine-protein kinase b-raf .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been implicated in a variety of cellular functions, such as dna repair, recombination, and gene transcription .
Pharmacokinetics
The compound’s molecular weight (19724 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Compounds with similar structures have been shown to cause significant loss of cell viability .
Action Environment
Pyrene-based compounds, which share structural similarities with the compound , are known to be excellent organic fluorophores and are applied as environmental probes with distinct morphology and tunable emission in various microenvironments due to their polarity-dependent vibronic emission, high charge carrier mobility, fluorescence lifetime, and chemical stability .
Eigenschaften
IUPAC Name |
1-(3-pyridin-4-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWVMPGPJLLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

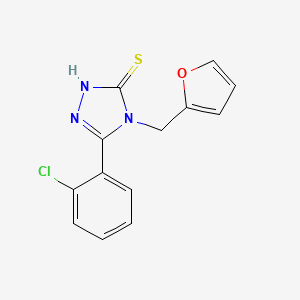
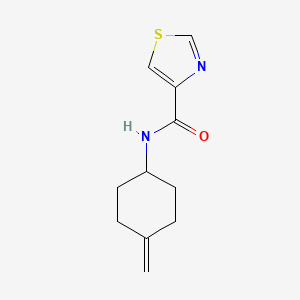
![N-[1-[(3-Cyanophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2997769.png)
![Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2997770.png)
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2997771.png)
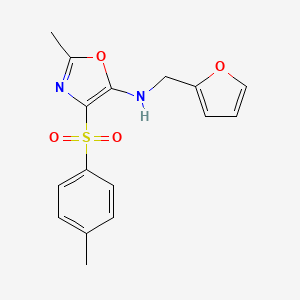
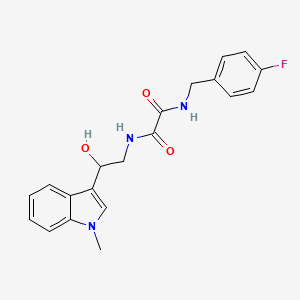
![Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2997776.png)
